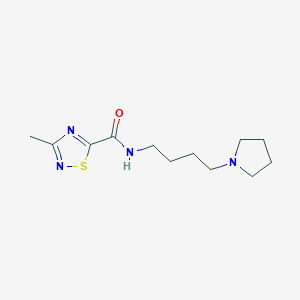

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide

Beschreibung

3-Methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide (CAS: 1448059-18-4) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide moiety at position 3. Its molecular formula is C₁₂H₂₀N₄OS, with a molecular weight of 268.3784 g/mol . The pyrrolidine group enhances lipophilicity, which may influence membrane permeability and bioavailability, while the thiadiazole ring provides a rigid scaffold for molecular interactions.

Eigenschaften

IUPAC Name |

3-methyl-N-(4-pyrrolidin-1-ylbutyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS/c1-10-14-12(18-15-10)11(17)13-6-2-3-7-16-8-4-5-9-16/h2-9H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOIBHRWAVQVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCCCN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 4-(pyrrolidin-1-yl)butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of more efficient coupling agents and catalysts, as well as continuous flow reactors to ensure consistent reaction conditions and scalability. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The methyl group or the pyrrolidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. Thiadiazole compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, analogues of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide have shown efficacy in inhibiting cell proliferation in human glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance anticancer activity, with certain substitutions leading to lower IC50 values compared to standard chemotherapeutics like cisplatin .

1.2 Anticonvulsant Properties

Thiadiazole derivatives have also been investigated for their anticonvulsant effects. In animal models, compounds similar to this compound demonstrated significant protection against induced seizures. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly through GABAergic pathways. This highlights the potential of thiadiazole compounds in developing new anticonvulsant medications .

1.3 Antimicrobial Activity

The antimicrobial properties of thiadiazoles have been well-documented. Studies show that this compound exhibits activity against a range of bacterial and fungal pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Agricultural Applications

2.1 Pesticidal Activity

Thiadiazole derivatives are increasingly being explored as potential agrochemicals. Research has indicated that compounds related to this compound possess insecticidal and fungicidal properties. These compounds can effectively control pests and diseases in crops, providing an environmentally friendly alternative to traditional pesticides .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiadiazole ring | Enhances anticancer potency |

| Variation in alkyl chain length | Affects solubility and bioavailability |

| Functional group alterations | Modulates antimicrobial efficacy |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Evren et al. synthesized a series of thiazole derivatives and tested their anticancer activity against A549 lung adenocarcinoma cells. Among these, a derivative structurally similar to this compound showed an IC50 value significantly lower than that of conventional treatments .

Case Study 2: Anticonvulsant Screening

In a picrotoxin-induced seizure model, a compound derived from the same class demonstrated a protective index (PI) indicating high anticonvulsant efficacy. This study underscores the potential of thiadiazoles in neurological applications .

Wirkmechanismus

The mechanism of action of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

Functional Group Variations

The 4-(pyrrolidin-1-yl)butyl side chain in the target compound distinguishes it from analogs with aromatic or bicyclic substituents. For example:

- BK67687 (CAS: 2191213-29-1): A 3-(2-bromophenyl)-propan-1-one derivative with a methoxy-azabicyclo[3.2.1]octane group. This compound’s bulkier bicyclic structure likely reduces metabolic clearance but increases steric hindrance compared to the target compound’s flexible pyrrolidine-butyl chain .

Research Implications and Limitations

- Strengths : The target compound’s combination of a thiadiazole core and pyrrolidine-butyl chain offers a balance of stability and lipophilicity, making it a candidate for further optimization in drug discovery.

- Gaps: No direct activity data or pharmacokinetic profiles are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation and literature analogs.

- Future Directions : Comparative studies measuring binding affinity (e.g., kinase assays) and ADMET properties are needed to validate hypotheses about its biological performance.

Biologische Aktivität

3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C13H18N4S

- IUPAC Name : this compound

Biological Activity Overview

Thiadiazole derivatives are known for their broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The specific biological activities of this compound have been evaluated in various studies.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized several new thiadiazole derivatives and evaluated their antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the compound and the bacterial strain tested .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A1 | Staphylococcus aureus | 32 |

| A2 | Escherichia coli | 16 |

| B1 | Pseudomonas aeruginosa | 64 |

Anticancer Activity

Thiadiazole compounds have also been explored for their anticancer potential. A study focusing on the synthesis and evaluation of novel thiadiazoles reported that some derivatives exhibited cytotoxic effects against human cancer cell lines. For example, compounds were tested against K562 chronic myelogenous leukemia cells with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2 | K562 | 7.4 |

| Compound A2 | MCF7 (Breast Cancer) | 12.5 |

Enzyme Inhibition

Another area of interest is the enzyme inhibition properties of thiadiazoles. Recent research has identified certain thiadiazole derivatives as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in various neurodegenerative diseases. For instance, a derivative was found to have an IC50 value of 0.060 ± 0.002 µM against MAO-A . This suggests potential applications in treating conditions such as depression and Parkinson's disease.

The biological activity of thiadiazoles is often attributed to their ability to interact with specific molecular targets within cells. For example:

- Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.

- Enzyme Inhibition Mechanism : The interaction with MAO involves binding at the active site, preventing substrate metabolism.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Efficacy : In a preclinical trial involving mice with implanted tumors, administration of a thiadiazole derivative resulted in a significant reduction in tumor size compared to controls.

- Antimicrobial Efficacy : A clinical study showed that patients treated with a thiadiazole-based antibiotic experienced faster recovery times from bacterial infections compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.